Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride
CAS No.: 1414958-58-9
Cat. No.: VC2873605
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1414958-58-9 |
|---|---|
| Molecular Formula | C12H23ClN2O2 |
| Molecular Weight | 262.77 g/mol |
| IUPAC Name | tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H |
| Standard InChI Key | DDLUULQOWPLPBB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1CCNC2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CCNC2.Cl |
Introduction
Chemical Identity and Basic Properties
Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride is a hydrochloride salt of the corresponding free base. The compound's chemical identity can be established through several key identifiers and properties:
Identification Parameters
The compound is identified by CAS number 1414958-58-9, as documented in recent safety data sheets . The molecular formula is C₁₂H₂₃ClN₂O₂, representing the hydrochloride salt form of the base compound . With a molecular weight of 262.78 g/mol, this bicyclic nitrogen-containing compound features a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms .
The free base form (without the hydrochloride) is known by CAS number 1147422-00-1 and has a molecular formula of C₁₂H₂₂N₂O₂ with a lower molecular weight of 226.32 g/mol .
Structural Features and Nomenclature
The compound contains a fused ring system with a pyrrolidine ring fused to a piperidine ring, creating the pyrrolo[3,2-c]pyridine bicyclic core structure. The "octahydro" prefix indicates that all possible positions in the ring system are saturated with hydrogen atoms. The compound features:
-
A Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen
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A basic piperidine nitrogen that forms the hydrochloride salt
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A fully saturated bicyclic ring system
Several synonyms for the free base form include:
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1-Boc-1H-octahydropyrrolo[3,2-c]pyridine
-
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
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1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester
Physical and Chemical Properties
The physical and chemical properties of Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride determine its handling characteristics, stability, and applications in chemical processes.
Physical Properties
While specific data on the physical properties of the hydrochloride salt is limited in the search results, the free base form is described as appearing as a brown powder . The hydrochloride salt would typically exhibit different solubility properties compared to the free base, generally being more soluble in polar solvents like water and less soluble in non-polar organic solvents.
Synthesis and Chemical Reactions
The synthesis and chemical transformations of Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester and its hydrochloride salt are well-documented through various methods.
Synthetic Pathways
One common synthetic route to produce the free base involves catalytic hydrogenation of aromatic precursors. The following table summarizes a key synthetic method:
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, 5% Pd(OH)₂/C | Methanol/ethanol, 20°C, 10h | 99% | |
| Hydrogenation | H₂, 10% Pd(OH)₂/C, AcOH | 2-methoxyethanol, 70°C, 2.0 MPa, 24h | 100% |
The experimental procedure for the first method involves treating 5-benzyl-octahydro-pyrrolo[3,2-c]pyridine-l-carboxylic acid tert-butyl ester (777 mg, 2.46 mmol) in IMS (20 mL) with palladium hydroxide on carbon (5%, 50 mg) under a hydrogen atmosphere at room temperature for 10 hours. After filtration through Celite and concentration in vacuo, the title compound is obtained as a straw-colored oil (550 mg, 99%) .
Subsequent Transformations
The free base form serves as a versatile intermediate for further chemical modifications:
| Reaction Type | Reagents | Conditions | Yield | Product |
|---|---|---|---|---|
| Carbamate Formation | Benzyl chloroformate, TEA | DCM, 20°C, 4h | 63% | 5-benzyl 1-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate |
| N-Alkylation | 1-bromo-3-chloropropane, K₂CO₃ | Acetone, reflux | 77% | Alkylated derivative |
In the carbamate formation reaction, tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.05 g, 4.64 mmol) in DCM (20 mL) is treated with triethylamine (1.29 mL, 9.29 mmol) followed by dropwise addition of benzyl chloroformate (0.795 mL, 5.57 mmol) at ambient temperature. After purification, the product is obtained in 63% yield .
Applications and Uses
Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride holds significant importance in several scientific and industrial domains.
Pharmaceutical Intermediate
The compound serves as an important raw material and intermediate in pharmaceutical synthesis . The bicyclic structure with a protected nitrogen functionality makes it valuable in the preparation of complex bioactive molecules. The Boc-protected nitrogen can be selectively deprotected under acidic conditions, allowing for further functionalization at this position.
Chemical Building Block
As a bicyclic scaffold, the compound provides a rigid framework that can be incorporated into larger molecules to impart specific three-dimensional structures, potentially influencing biological activity and selectivity in drug candidates.
Research Tool
In organic synthesis research, compounds like Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride serve as model systems for studying reaction methodologies and developing new synthetic pathways. The presence of both protected and free nitrogen functionalities allows for selective transformations.
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